Product packaging for L-Proline,2-[(2-chlorophenyl)methyl]-(Cat. No.:)

L-Proline,2-[(2-chlorophenyl)methyl]-

Cat. No.: B13805998
M. Wt: 239.70 g/mol
InChI Key: DHCULKZTSGDUNZ-GFCCVEGCSA-N
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Description

Significance of L-Proline as a Chiral Scaffold in Organic Chemistry

L-proline, a naturally occurring amino acid, stands out as a remarkably versatile and efficient organocatalyst. nih.gov Its rigid cyclic structure provides a well-defined chiral environment, making it an excellent scaffold for inducing stereoselectivity in chemical reactions. organic-chemistry.org The presence of both a secondary amine and a carboxylic acid moiety allows it to act as a bifunctional catalyst, participating in multiple types of catalytic cycles, including enamine and iminium ion catalysis. nih.gov This dual functionality is crucial to its ability to mimic the action of complex enzymes, earning it the moniker of the "simplest enzyme."

The journey of L-proline as a catalyst began in the early 1970s with the pioneering work on intramolecular aldol (B89426) reactions, notably the Hajos–Parrish–Eder–Sauer–Wiechert reaction. researchgate.net These initial discoveries, however, remained largely underappreciated for decades. A resurgence of interest occurred in 2000 when researchers demonstrated the efficacy of L-proline in catalyzing intermolecular aldol reactions with high enantioselectivity. researchgate.net This breakthrough is widely considered a pivotal moment in the establishment of organocatalysis as a major pillar of asymmetric synthesis. researchgate.net

The initial success of L-proline spurred extensive research into modifying its structure to enhance its catalytic properties and broaden its applicability. This has led to the development of a vast library of proline-based catalysts and auxiliaries. researchgate.net Modifications often target the carboxylic acid or the pyrrolidine (B122466) ring to fine-tune the catalyst's steric and electronic properties. Notable examples include the Hayashi-Jorgensen and MacMillan catalysts, which have demonstrated exceptional stereocontrol in a variety of asymmetric transformations. tcichemicals.com The continuous evolution of these catalysts underscores the robustness and adaptability of the proline scaffold. researchgate.net

Rationale for Research on Substituted Proline Derivatives

The development of substituted proline derivatives, such as L-Proline, 2-[(2-chlorophenyl)methyl]-, is driven by the desire to overcome the limitations of unmodified L-proline and to expand the horizons of asymmetric catalysis.

Introducing substituents onto the proline ring can significantly impact the catalyst's performance. Strategic placement of bulky groups can enhance stereoselectivity by creating a more defined and sterically hindered chiral pocket around the active site. rsc.org For instance, in the case of L-Proline, 2-[(2-chlorophenyl)methyl]-, the 2-chlorobenzyl group at the C2 position is expected to play a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the substrate and leading to higher enantiomeric excess in the product. The electronic nature of the substituent can also influence the catalyst's reactivity.

While L-proline is effective in a range of reactions, including aldol, Mannich, and Michael additions, its efficiency can be substrate-dependent. nih.govresearchgate.net The development of derivatives with tailored steric and electronic properties allows for the catalysis of reactions that are challenging for the parent catalyst. By modifying the proline scaffold, chemists can expand the substrate scope and apply organocatalysis to a wider array of synthetic challenges, including the synthesis of complex natural products and pharmaceuticals. researchgate.net

A critical aspect in the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- is the stereoselective alkylation at the C2 position of the pyrrolidine ring. A successful strategy involves using N-protected L-proline derivatives to create a rigid bicyclic structure, which facilitates diastereoselective alkylation. evitachem.com The reaction of the chiral enolate, generated using a strong base like lithium diisopropylamide (LDA), with an electrophile such as 2-chlorobenzyl bromide, introduces the desired substituent with high diastereomeric excess. evitachem.com

Table 1: Diastereoselectivity in the Alkylation of a Proline Bicyclic Derivative This table is generated based on data for a similar synthesis of 2-substituted proline derivatives.

ElectrophileBaseSolventTemperature (°C)d.e. (%)
2-Cl-C₆H₄CH₂BrLDATHF-7892
2-Cl-C₆H₄CH₂ClLiHMDSDME-7878
2-Cl-C₆H₄CH₂OTsNaHTHF065

Following the alkylation step, deprotection is necessary to yield the final product. This typically involves acidic hydrolysis to remove the protecting groups. evitachem.com

Overview of the L-Proline, 2-[(2-chlorophenyl)methyl]- Structural Motif

L-Proline, 2-[(2-chlorophenyl)methyl]- represents a sophisticated modification of the parent L-proline structure. This derivative incorporates a (2-chlorophenyl)methyl, commonly known as a 2-chlorobenzyl, group at the C-2 position (the α-carbon) of the pyrrolidine ring. This specific substitution introduces a new quaternary stereocenter, fundamentally altering the catalyst's architecture and, consequently, its catalytic behavior. The presence of this bulky and electronically modified substituent adjacent to the carboxylic acid and the nitrogen atom is pivotal in defining its role in asymmetric synthesis.

The synthesis of such α-substituted proline derivatives can be approached through various methods, with stereoselective alkylation being a common strategy. nih.gov The choice between solution-phase and solid-phase synthesis can impact both the yield and the diastereomeric excess (d.e.) of the final product, as illustrated by comparative data for L-Proline, 2-[(2-chlorophenyl)methyl]-. evitachem.com

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Yield (alkylation)85–93%60–75%
Diastereomeric Excess (d.e.)>90%70–85%

This table presents a comparison of solution-phase versus solid-phase synthesis for L-Proline, 2-[(2-chlorophenyl)methyl]-, highlighting differences in yield and diastereomeric excess. evitachem.com

Unique Stereochemical Implications of the 2-Substitution

The introduction of a substituent at the C-2 position of the proline ring has profound stereochemical consequences. The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, often referred to as Cγ-exo (down) and Cγ-endo (up). The energetic preference for one conformation over the other is influenced by the substituents on the ring.

In the case of L-Proline, 2-[(2-chlorophenyl)methyl]-, the bulky 2-chlorobenzyl group at the α-position creates significant steric interactions that can lock the pyrrolidine ring into a specific conformation. This conformational rigidity is crucial for effective stereocontrol. During the catalytic cycle, when the proline derivative forms an enamine with a carbonyl compound, the 2-substituent dictates the orientation of this enamine intermediate. It effectively shields one of the two diastereotopic faces of the enamine from the attack of an incoming electrophile. This steric blockade forces the electrophile to approach from the less hindered face, resulting in a high degree of stereoselectivity in the product. Computational studies on related 2-substituted proline analogs have shown that such substituents play a key role in the geometry of the transition state, which ultimately determines the stereochemical outcome of the reaction. nih.govresearchgate.net

Role of the Chlorophenyl Moiety in Electronic and Steric Effects

The (2-chlorophenyl)methyl group contributes more than just steric bulk; it also introduces specific electronic effects that can modulate the catalyst's reactivity.

Electronic Effects: The chlorine atom is an electronegative element, and its presence on the phenyl ring exerts an electron-withdrawing inductive effect. This effect can influence the acidity of the carboxylic acid proton and the nucleophilicity of the secondary amine. In the ortho position, the chlorine atom can also have a modest mesomeric (resonance) effect. These electronic modifications can impact the rates of formation and the reactivity of the key enamine and iminium ion intermediates in the catalytic cycle.

Steric Effects: The primary role of the 2-chlorobenzyl group is steric hindrance. Its placement at the C-2 position creates a highly congested environment around the reactive center of the catalyst. This steric bulk is instrumental in creating a well-defined chiral pocket that discriminates between the two faces of the reacting partners. A systematic structure-activity analysis of related benzylproline derivatives has shown that substitutions on the phenyl ring can significantly influence binding affinity and inhibitory characteristics in biological systems, a principle that extends to the substrate-catalyst interactions in organocatalysis. nih.gov The ortho-chloro substituent, in particular, can restrict the rotation around the benzyl (B1604629) C-C bond, further rigidifying the catalyst's conformation and enhancing its ability to induce asymmetry.

FeatureEffect TypeImplication in Catalysis
2-Chlorobenzyl GroupStericShields one face of the enamine intermediate, directing the approach of the electrophile and enhancing stereoselectivity. Restricts bond rotation, leading to a more rigid catalyst conformation.
ElectronicElectron-withdrawing nature of chlorine can modulate the pKa of the amine and carboxylic acid, influencing the rates of intermediate formation and overall catalytic turnover.

This table summarizes the key steric and electronic effects of the 2-chlorobenzyl moiety in L-Proline, 2-[(2-chlorophenyl)methyl]- and their potential implications for its function in asymmetric catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO2 B13805998 L-Proline,2-[(2-chlorophenyl)methyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m1/s1

InChI Key

DHCULKZTSGDUNZ-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for L Proline,2 2 Chlorophenyl Methyl and Its Enantiomers

Direct Enantioselective Synthesis Approaches

Direct approaches aim to install the 2-[(2-chlorophenyl)methyl]- group onto the proline scaffold with high stereocontrol, yielding the desired enantiomer.

One of the most established strategies for stereoselective alkylation involves the temporary attachment of a chiral auxiliary to an L-proline derivative. wikipedia.org This auxiliary directs the incoming electrophile—in this case, a 2-chlorobenzyl group—to a specific face of the molecule, thereby controlling the stereochemical outcome. The general process involves forming a chiral, non-racemic enolate from the N-protected proline derivative, which then reacts with an electrophile like 2-chlorobenzyl bromide. After the reaction, the auxiliary is cleaved to yield the final product. nih.gov

A variety of chiral auxiliaries have been successfully employed to direct the synthesis of C2-substituted prolines. The choice of auxiliary is critical for achieving high levels of diastereoselectivity. researchgate.net Commonly used auxiliaries are often derived from readily available chiral molecules.

Key Chiral Auxiliaries for Stereocontrol:

Auxiliary TypeExample(s)Source Molecule(s)
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone(1R,2S)-Norephedrine
(S)-4-Benzyl-2-oxazolidinone(S)-Phenylalaninol
Camphor DerivativesOppolzer's CamphorsultamCamphor
Amino Alcohols(R,R)- and (S,S)-PseudoephedrinePseudoephedrine
Terpenes8-PhenylmentholPulegone

These auxiliaries, particularly the oxazolidinones popularized by Evans, create a rigid conformational environment that effectively shields one face of the proline enolate, leading to highly selective alkylation. researchgate.netbath.ac.uk

The core of the chiral auxiliary approach is the diastereoselective alkylation of a proline enolate. The stereochemical outcome of this reaction can be influenced by several factors, including the N-protecting group, the structure of the auxiliary, the base used for deprotonation, and the specific electrophile. nih.gov

For instance, research has shown that when synthesizing 2-benzyl-proline derivatives, the choice of the N-protecting group significantly impacts the stereochemistry. The use of an N-benzoyl group with benzylic halides tends to result in high diastereoselectivity, favoring inversion of configuration at the C2 center. nih.gov

A well-documented strategy is the "self-reproduction of chirality" developed by Seebach. In this method, L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this rigid structure generates a chiral enolate that reacts with alkyl halides with almost complete diastereoselection. The auxiliary can then be hydrolyzed to yield the C2-alkylated L-proline. nih.gov

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate the desired enantiomer from a prochiral or racemic starting material.

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. uni-regensburg.de Proline and its derivatives are cornerstone catalysts in this field, typically activating substrates through the formation of enamine or iminium ion intermediates. wikipedia.orgnih.gov

The direct asymmetric α-alkylation of an aldehyde or ketone via enamine catalysis is a well-established organocatalytic transformation. rsc.org In principle, a similar strategy could be applied to a proline precursor. The mechanism would involve the reaction of a proline derivative (acting as the substrate) with a chiral amine catalyst to form a transient, nucleophilic enamine. This enamine would then react with 2-chlorobenzyl bromide. The chiral environment provided by the catalyst would dictate the stereochemical outcome of the alkylation. While proline itself is a renowned catalyst for reactions like aldol (B89426) and Mannich additions, its application in catalyzing the direct C2-alkylation of a proline substrate is less common but represents an area of ongoing research interest. researchgate.netresearchgate.netsemanticscholar.org

Transition metal catalysis provides another robust avenue for asymmetric C-C bond formation. This methodology involves a central metal atom, such as nickel, palladium, or copper, coordinated to a chiral ligand. This chiral complex then catalyzes the enantioselective reaction.

For the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]-, a potential strategy involves the nickel(II)-catalyzed asymmetric alkylation of a proline enolate. In such a system, an N-protected proline ester could be converted into its corresponding enolate, which would then be complexed with a chiral Ni(II)-ligand species. The chiral ligand, often a derivative of a chiral diamine or phosphine, would create an asymmetric environment around the metal center, guiding the subsequent alkylation by 2-chlorobenzyl bromide to favor one enantiomer. nih.gov

While specific examples for proline C2-benzylation are specialized, Ni(II)-catalyzed asymmetric reactions, including the alkenylation and arylation of ketones and ketimines, have been successfully developed, demonstrating the potential of this approach. nih.govresearchgate.net These methods often exhibit high functional group tolerance and can deliver products with excellent enantioselectivity. Similarly, copper(I)-catalyzed cascade reactions have been employed to create highly functionalized proline derivatives with high diastereoselectivity, showcasing the utility of metal catalysis in this field. mdpi.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step, by combining three or more starting materials. For the synthesis of 2-substituted proline derivatives, MCRs can provide rapid access to a diverse range of structures. While specific examples detailing the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- via MCRs are not extensively documented, analogous reactions provide a framework for potential synthetic routes.

One such strategy could involve a modified Ugi or Passerini reaction. For instance, a cyclic imine precursor of proline could react with an isocyanide and a carboxylic acid (in the Ugi reaction) or an aldehyde and an isocyanide (in the Passerini reaction) to introduce the (2-chlorophenyl)methyl moiety. The diastereoselectivity of such reactions would be a critical factor to control.

Reaction Type Components Potential Product Key Considerations
Ugi-type ReactionProline-derived imine, 2-chlorophenylacetic acid, IsocyanideDipeptide-like structure with 2-(2-chlorobenzyl)proline coreDiastereoselectivity, choice of isocyanide and reaction conditions.
Passerini-type ReactionProline-derived imine, 2-chlorobenzaldehyde, Isocyanideα-Acyloxy amide with 2-(2-chlorobenzyl)proline coreStereocontrol at the newly formed stereocenters.
Mannich-type ReactionProline enolate equivalent, 2-chlorobenzaldehyde, Amineβ-Amino carbonyl compound, precursor to 2-substituted prolineControl of enolate geometry and facial selectivity.

Synthesis via Derivatization and Further Functionalization of Existing Proline Cores

A more common and generally more stereocontrolled approach to the synthesis of 2-substituted prolines involves the derivatization of a pre-existing L-proline scaffold. This method allows for the preservation of the inherent stereochemistry at the α-carbon while introducing the desired substituent at the 2-position.

The key to this approach is the regioselective generation of an enolate or its equivalent at the C-2 position of a suitably protected L-proline derivative. The α-proton of the proline ester is acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an electrophile, in this case, a 2-chlorobenzyl halide, to introduce the desired substituent.

The choice of the ester group on the proline can influence the reaction's efficiency and selectivity. Methyl or ethyl esters are commonly used, but bulkier esters can also be employed to influence the stereochemical outcome.

Achieving high stereoselectivity in the introduction of the (2-chlorophenyl)methyl group is paramount. The enolate generated from an L-proline ester can exist in two diastereomeric forms. The incoming electrophile can then approach from either the endo or exo face of the bicyclic enolate system, leading to a mixture of diastereomers.

The diastereoselectivity of this alkylation step is influenced by several factors, including the N-protecting group, the ester group, the counterion of the base, and the reaction temperature. For instance, the use of a bulky N-protecting group can block one face of the enolate, directing the electrophile to the opposite face. Similarly, the use of chiral auxiliaries as the ester group, such as (+)-menthol, has been shown to significantly enhance the diastereoselectivity of the alkylation of 4-silyloxyproline esters. rsc.org While direct data for 2-chlorobenzylation is scarce, a study on the allylation and methylation of a proline derivative showed that a (+)-menthyl ester auxiliary led to high diastereomeric ratios (up to 94:6 and 93:7, respectively). rsc.org

Parameter Effect on Stereoselectivity Example from Analogous Reactions
N-Protecting Group Can direct the approach of the electrophile through steric hindrance.Bulky groups like Boc or Cbz can favor one diastereomer.
Ester Group Chiral auxiliaries can induce facial selectivity.(+)-Menthyl ester significantly improves diastereoselectivity in alkylations. rsc.org
Base/Counterion Can influence the aggregation state and geometry of the enolate.Lithium bases like LDA are commonly used.
Temperature Lower temperatures generally lead to higher selectivity.Reactions are typically carried out at -78 °C.

A general procedure for the synthesis of a 2-alkylated proline derivative, such as (S)-2-methylproline, involves the formation of a bicyclic N,O-acetal from L-proline and pivalaldehyde. orgsyn.org This locks the conformation and allows for deprotonation with LDA and subsequent alkylation with high diastereoselectivity. A similar strategy could be adapted for the introduction of the (2-chlorophenyl)methyl group.

The choice of protecting groups for the amine and carboxylic acid functionalities of proline is crucial for a successful synthesis. These groups must be stable under the conditions of the C-2 functionalization and selectively removable without affecting the newly introduced substituent.

For the nitrogen atom, the most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is stable to the basic conditions used for enolate formation and is typically removed under acidic conditions (e.g., trifluoroacetic acid). The Cbz group is also stable to basic conditions and is commonly removed by hydrogenolysis.

The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. These esters are stable to the reaction conditions for alkylation and can be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Protecting Group Functionality Protected Introduction Conditions Removal Conditions Compatibility
Boc Amine(Boc)₂O, baseTFA, HClStable to basic conditions.
Cbz AmineCbz-Cl, baseH₂, Pd/CStable to basic and mild acidic conditions.
Methyl/Ethyl Ester Carboxylic AcidMeOH/EtOH, acid catalystLiOH, NaOH, HClStable to neutral and mildly acidic/basic conditions.
Benzyl Ester Carboxylic AcidBenzyl alcohol, acid catalystH₂, Pd/CStable to a wide range of conditions.

Optimization of Synthetic Conditions

The yield and stereoselectivity of the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent can have a significant impact on the outcome of the reaction.

The solvent can influence the aggregation state of the lithium enolate, its reactivity, and the transition state geometry of the alkylation reaction. Aprotic solvents are generally used for enolate formation and alkylation to avoid quenching the enolate.

In proline-catalyzed aldol reactions, which proceed through an enamine intermediate analogous to a proline enolate, the solvent has been shown to have a dramatic effect on both the enantiomeric and diastereomeric ratios. nih.govacs.org For example, in one study, the diastereoselectivity of an aldol reaction shifted from 3:1 in favor of the anti-product in methanol (B129727) to 1:2 in favor of the syn-product in hexane. nih.gov While this is a different reaction, it highlights the profound influence the solvent can have on the stereochemical outcome.

For the alkylation of proline enolates, tetrahydrofuran (B95107) (THF) is a commonly used solvent as it is aprotic and effectively solvates the lithium cation. Other ethereal solvents like diethyl ether or dimethoxyethane (DME) could also be employed. The polarity and coordinating ability of the solvent can affect the tightness of the ion pair between the enolate and the lithium counterion, which in turn can influence the facial selectivity of the alkylation.

Solvent Dielectric Constant (ε) Coordinating Ability Potential Effect on Alkylation
Tetrahydrofuran (THF)7.6GoodCommonly used, provides a good balance of solubility and reactivity.
Diethyl Ether4.3ModerateLess polar than THF, may lead to different enolate aggregation and selectivity.
Toluene2.4PoorNon-polar, may favor tighter ion pairing and potentially alter stereoselectivity.
Dimethoxyethane (DME)7.2Bidentate, StrongStronger coordination to the lithium ion could lead to a more "naked" and potentially more reactive enolate.

Temperature and Pressure Control for Reaction Efficiency

No specific studies on the effect of temperature and pressure on the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- have been identified. For analogous proline derivatives, temperature is a critical parameter influencing reaction rates, yields, and stereoselectivity. For instance, in the synthesis of other substituted prolines, reaction temperatures can significantly affect the diastereomeric and enantiomeric excess of the product. However, without experimental data for the target compound, a detailed analysis is not possible.

Catalyst Loading and Reusability Considerations

Information regarding catalyst loading and reusability in the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- is not available. In the broader context of proline derivative synthesis, catalyst loading is optimized to balance reaction efficiency with cost and ease of purification. Studies on heterogeneous catalysts for similar transformations often investigate reusability to enhance the economic and environmental viability of the process. For example, L-proline and its derivatives have been supported on various materials to facilitate recovery and reuse over multiple reaction cycles without a significant loss of activity.

Green Chemistry Principles in Synthesis

While green chemistry principles are widely applied in modern organic synthesis, no specific reports detail their application to the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]-.

Solvent-Free Methods and Mechanochemistry

There are no published solvent-free or mechanochemical methods specifically for the synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]-. Mechanochemistry, which involves reactions conducted by grinding solid reactants, is a recognized green chemistry technique that can reduce or eliminate the need for solvents, potentially leading to higher yields and shorter reaction times. This approach has been successfully applied to the synthesis of other amino acid derivatives.

Microwave-Assisted Synthesis Protocols

No microwave-assisted synthesis protocols for L-Proline, 2-[(2-chlorophenyl)methyl]- have been reported in the literature. Microwave irradiation is a common technique used to accelerate organic reactions. For the synthesis of various heterocyclic compounds and amino acid derivatives, microwave assistance can dramatically reduce reaction times and improve yields compared to conventional heating methods.

Advanced Spectroscopic and Stereochemical Elucidation of L Proline,2 2 Chlorophenyl Methyl

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of proline derivatives in solution. The cyclic nature of proline restricts the backbone dihedral angle φ to approximately -65°, and its side chain can exist in two distinct puckered conformations: Cγ-endo (down) and Cγ-exo (up). nih.gov Furthermore, the tertiary amide bond (X-Pro) can exist as either a cis or trans isomer. The introduction of a bulky 2-[(2-chlorophenyl)methyl]- substituent significantly influences these conformational equilibria.

Elucidation of Diastereomeric and Enantiomeric Purity (e.g., using chiral shift reagents)

The synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- can potentially yield a mixture of diastereomers. NMR spectroscopy, particularly in the presence of chiral shift reagents (CSRs), is a powerful method for assessing diastereomeric and enantiomeric purity. Chiral lanthanide shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form coordination complexes with the analyte. This interaction induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the spatial arrangement of the atoms. For a mixture of diastereomers or enantiomers, the CSR will interact differently with each stereoisomer, leading to the separation of previously overlapping signals in the NMR spectrum. This allows for the direct quantification of the diastereomeric or enantiomeric ratio by integrating the distinct signals.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The proline ring is not static; it undergoes rapid interconversion between the endo and exo puckered states. nih.gov Similarly, the cis-trans isomerization of the amide bond is a dynamic process. Dynamic NMR (DNMR) techniques are employed to study the kinetics of these conformational exchanges. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the lineshapes of the signals. At high temperatures, where the interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, leading to signal broadening and eventual coalescence. At very low temperatures (the slow-exchange regime), separate signals for each conformer may be resolved. By analyzing the lineshapes at different temperatures, the energy barriers (ΔG‡) for processes like ring puckering and amide bond rotation can be calculated. While specific data for L-Proline, 2-[(2-chlorophenyl)methyl]- is not available, studies on related proline-containing peptides show that the enthalpic contribution to the ring puckering process can be near zero, suggesting a low energy barrier. nih.gov

Advanced 2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. It is used to identify coupled spin systems within the molecule, such as the protons on the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbons, allowing for the assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. nih.gov For L-Proline, 2-[(2-chlorophenyl)methyl]-, NOESY cross-peaks between the protons of the (2-chlorophenyl)methyl group and specific protons on the proline ring can definitively establish the relative stereochemistry and preferred conformation in solution. For example, specific NOEs can distinguish between the endo and exo ring puckers. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for separating enantiomers and accurately determining the enantiomeric excess (ee) of chiral compounds. csfarmacie.cz This is particularly important in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a versatile and widely used method for the enantioseparation of proline derivatives. wvu.edu The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. nih.govresearchgate.net

The choice of mobile phase is critical for achieving good resolution. For proline derivatives, separations are often performed in normal-phase mode using mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol), often with an acidic or basic additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net The chiral recognition mechanism can involve a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. researchgate.net For a compound like L-Proline, 2-[(2-chlorophenyl)methyl]-, interactions between the aromatic ring of the analyte and the CSP, as well as hydrogen bonding involving the carboxylic acid and amine groups, would be crucial for enantiomeric recognition.

Table 1: Example HPLC Conditions for Separation of Proline Derivatives on a Chiral Stationary Phase Data based on studies of related proline derivatives. nih.govresearchgate.net

Parameter Condition
Column Chiralpak AD-H
Mobile Phase Hexane/Ethanol/TFA
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Temperature | 25 °C |

Gas Chromatography (GC) with Chiral Columns

Chiral GC offers high resolution and sensitivity for the analysis of volatile compounds. Since amino acids like L-Proline, 2-[(2-chlorophenyl)methyl]- are not inherently volatile, a derivatization step is required prior to analysis. A common two-step procedure involves esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640), TFAA, or acetic anhydride). This process converts the non-volatile amino acid into a volatile derivative without causing racemization.

The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., CHIRALDEX G-TA). The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the analytes and the chiral stationary phase. The benefits of chiral GC include potentially shorter analysis times and higher sensitivity compared to HPLC.

Table 2: Example GC Conditions for Enantiomeric Separation of Derivatized Proline Data based on studies of proline.

Parameter Condition
Derivatization 1. Methylation (Methanolic HCl) 2. Acylation (TFAA)
Column CHIRALDEX G-TA
Carrier Gas Helium
Injector Temp. 250 °C
Detector FID (Flame Ionization Detector)

| Oven Program | Temperature gradient (e.g., 100 °C to 180 °C) |

Derivatization Strategies for Improved Chromatographic Resolution

The chromatographic analysis of proline and its analogues, such as L-Proline, 2-[(2-chlorophenyl)methyl]-, can present challenges due to their polarity and, in some cases, the lack of a strong chromophore for UV detection. Derivatization is a common strategy employed to overcome these limitations by chemically modifying the analyte to improve its chromatographic behavior and detectability. This typically involves targeting the primary or secondary amine and the carboxylic acid functional groups.

For gas chromatography (GC), derivatization is essential to increase the volatility and thermal stability of amino acids. A common approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The carboxyl group can be esterified using reagents like methanolic HCl, trimethylchlorosilane (TMCS), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Subsequently, the amino group is blocked, often through acylation with reagents such as trifluoroacetic anhydride (TFAA), acetic anhydride, or chloroacetic anhydride. sigmaaldrich.com This dual derivatization replaces active hydrogens, leading to improved peak shape and reduced tailing. sigmaaldrich.com For instance, derivatization of proline through methylation followed by acetylation has been shown to significantly enhance peak shape and produce a more volatile derivative with a shorter retention time. sigmaaldrich.com

In high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore for enhanced detection, particularly for compounds with low UV absorbance. researchgate.net Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a fluorescent reagent, can be used to derivatize proline, making it detectable at specific wavelengths (e.g., 465 nm). researchgate.netimpactfactor.org This approach is particularly useful for the enantiomeric separation of D- and L-proline isomers. researchgate.netimpactfactor.org Another strategy involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase column. Marfey's reagent, for example, has been successfully used for the derivatization of DL-prolinamide, allowing for excellent separation of the enantiomers. juniperpublishers.com

The choice of derivatizing agent can also influence the elution order of enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com For example, using different acetylation reagents, such as acetic anhydride versus trifluoroacetic anhydride, can reverse the elution order of D and L proline enantiomers. sigmaaldrich.com Trifluoroacetic anhydride also tends to produce more volatile derivatives, resulting in shorter analysis times. sigmaaldrich.com

For proline derivatives, such as those with Boc-protection, chiral separation can often be achieved without derivatization by using specialized chiral stationary phases, like a Chiralpak AD-H column. researchgate.netresearchgate.net In these cases, the mobile phase composition, particularly the concentration of modifiers like ethanol and trifluoroacetic acid (TFA), plays a critical role in achieving good resolution. researchgate.netresearchgate.net

While specific derivatization strategies for L-Proline, 2-[(2-chlorophenyl)methyl]- are not extensively documented, the established methods for proline and its derivatives provide a strong foundation for developing effective analytical protocols. The selection of a suitable derivatization strategy will depend on the analytical technique being employed (GC or HPLC), the specific requirements of the analysis (e.g., enantiomeric separation), and the detection method available.

Derivatization Agent/MethodTargeted Functional Group(s)Analytical TechniquePurpose of DerivatizationNotable Outcomes
Methanolic HCl followed by Acetic Anhydride/TFAACarboxyl and AminoGCIncreased volatility and improved peak shapeSignificant improvement in peak shape, shorter retention times, potential for enantioreversal of D and L enantiomers. sigmaaldrich.com
NBD-Cl (4-chloro-7-nitrobenzofurazan)AminoHPLCIntroduction of a chromophore for UV/fluorescence detectionAllows for UV detection at 465 nm, enabling enantiomeric separation. researchgate.netimpactfactor.org
Marfey's ReagentAminoHPLCFormation of diastereomers for chiral separationExcellent separation of enantiomers with high resolution. juniperpublishers.com
OPA (o-phthalaldehyde) and FMOC-Cl (9-fluorenylmethyl chloroformate)Primary Amino and Secondary Amino (Proline)HPLCRemoval of primary amino acids and derivatization of proline for detectionAllows for the selective measurement of proline after removal of interfering primary amino acids. researchgate.net
BOC AnhydrideAminoSynthesis/PurificationProtection of the amino group during synthesisFacilitates specific chemical transformations. google.com

Mechanistic Investigations of Reactions Catalyzed by L Proline,2 2 Chlorophenyl Methyl

Proposed Catalytic Cycles

The primary modes of catalysis for proline and its derivatives are through enamine and iminium ion intermediates. nobelprize.orgpitt.edu These cycles are fundamental to a wide range of transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgrsc.org

Enamine Catalysis: In a typical enamine catalytic cycle, the secondary amine of the proline catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. nobelprize.orgnih.govresearchgate.net This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it a more potent nucleophile. nobelprize.org This enamine then attacks an electrophile. Subsequently, hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. researchgate.net It is widely accepted that only one proline molecule is typically involved in the transition state for intermolecular reactions. pnas.org

Iminium Catalysis: Conversely, iminium catalysis involves the reaction of the proline catalyst with an α,β-unsaturated carbonyl compound. This forms a positively charged iminium ion, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. nih.gov This activation enhances the electrophilicity of the β-carbon, making it more susceptible to attack by a nucleophile. nih.gov This pathway is common in reactions like Diels-Alder and Michael additions. nobelprize.org The catalytic cycle is completed by hydrolysis, which releases the product and regenerates the catalyst.

Computational studies, particularly with Density Functional Theory (DFT), have been instrumental in elucidating the transition states of proline-catalyzed reactions. nih.govresearchgate.net For the aldol reaction, the Houk-List model is a widely accepted transition state model. nih.gov This model proposes a chair-like, six-membered ring transition state involving the enamine, the aldehyde, and the catalyst's carboxylic acid group. wikipedia.org

The stereochemical outcome of these reactions is dictated by the specific geometry of the transition state. nih.gov For instance, in the Michael reaction between cyclohexanone (B45756) and nitrostyrene (B7858105) catalyzed by proline, a refined transition state model devoid of hydrogen bonding between the nitro group and the carboxylic acid has been proposed to be more favorable under base-free conditions. nih.gov The substituent at the 2-position of the pyrrolidine (B122466) ring, such as the (2-chlorophenyl)methyl group, would play a crucial role in defining the steric environment of the transition state, thereby influencing the facial selectivity of the electrophile's approach.

Hydrogen bonding is a critical element in the catalytic efficiency and stereocontrol of proline-catalyzed reactions. scilit.comwikipedia.org The carboxylic acid moiety of the proline catalyst often acts as a Brønsted acid, activating the electrophile and stabilizing the transition state through a network of hydrogen bonds. nobelprize.orgrsc.org

In the aldol reaction, an intramolecular hydrogen bond between the carboxylic acid proton and the aldehyde's carbonyl oxygen is believed to hold the reactants in a rigid conformation, leading to high stereoselectivity. nih.gov This bifunctional nature, where the amine acts as a nucleophile (via enamine formation) and the carboxylic acid as an acid catalyst, is a key feature of proline organocatalysis. wikipedia.org Non-covalent interactions, such as van der Waals forces and electrostatic interactions, involving substituents on the proline ring also contribute to the stability of the transition state assembly and can fine-tune the catalyst's performance. researchgate.net

Kinetic Studies and Reaction Order Determination

Kinetic studies are essential for understanding reaction mechanisms. For the proline-mediated intermolecular aldol reaction, reaction progress kinetic analysis has shown that the rate is dependent on the concentrations of both the ketone (donor) and the aldehyde (electrophile). nih.gov This finding suggests that enamine formation is not the sole rate-determining step. nih.gov Instead, the evidence points towards the C-C bond-forming step, the formation of the product iminium species, as being rate-determining. nih.govanu.edu.au

Table 1: Kinetic Parameters for Proline-Catalyzed Aldol Reaction

Parameter Observation Implication
Reaction Order Dependent on both ketone and aldehyde concentrations nih.gov Enamine formation is not the rate-determining step. nih.gov
Reversibility Observed product epimerization from anti to syn diastereomer nih.gov The anti isomer is the kinetic product, while the syn is the thermodynamic product. nih.gov

This table is based on general findings for proline-catalyzed reactions and may not be directly applicable to L-Proline, 2-[(2-chlorophenyl)methyl]-.

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing kinetic isotope effects (KIEs). chem-station.com The replacement of a hydrogen atom with a deuterium atom can significantly slow down a reaction if the C-H bond is broken in the rate-determining step. acs.org

In the context of proline catalysis, deuterium labeling can help distinguish between different proposed mechanisms. For example, in the Hajos–Parrish–Eder–Sauer–Wiechert reaction, performing the reaction in the presence of ¹⁸O-enriched water led to the incorporation of the isotope into the carbonyl group, providing strong evidence for the proposed enamine mechanism. pnas.org Similarly, deuterium labeling studies can provide insights into proton transfer steps within the catalytic cycle. nih.govacs.org The use of deuterated substrates or solvents can help determine the timing and nature of protonation and deprotonation events, which are crucial for understanding the catalyst's turnover and the stereochemistry of the reaction. nih.govnih.gov

Computational Chemistry Approaches (e.g., DFT, Molecular Dynamics)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of proline-catalyzed reactions. nih.govacs.orgresearchgate.net DFT calculations allow for the detailed exploration of potential energy surfaces, the characterization of intermediates and transition states, and the rationalization of experimentally observed stereoselectivities. nih.govresearchgate.netacs.org

These theoretical studies have confirmed that proline catalysis generally proceeds via an enamine mechanism, similar to class I aldolase (B8822740) enzymes. acs.org Calculations have shown that solvents play a critical role; for instance, polar aprotic solvents like DMSO can lower the energy barrier for the initial reaction between proline and a ketone by stabilizing charged intermediates. acs.orgresearchgate.net DFT studies have also been employed to compare the efficacy of different proline derivatives, helping to understand how structural modifications influence catalytic activity and selectivity, which would be essential for analyzing the specific effects of the 2-[(2-chlorophenyl)methyl] group. nih.govnih.govresearchgate.net Molecular dynamics simulations can further provide insights into the dynamic behavior of the catalyst and substrates in solution, complementing the static picture provided by DFT.

Table 2: Mentioned Compound Names

Compound Name
L-Proline, 2-[(2-chlorophenyl)methyl]-
L-Proline
Cyclohexanone
Nitrostyrene
Acetone
Aldehyde

Prediction of Stereoselectivity and Reactivity

The stereoselectivity in L-proline catalyzed reactions, such as aldol and Mannich reactions, is often rationalized by the Houk-List model. This model posits that the reaction proceeds through a chair-like transition state involving the enamine intermediate (formed from the catalyst and a carbonyl donor), the acceptor aldehyde, and the carboxylic acid group of the proline catalyst. The substituent at the C2 position plays a crucial role in dictating the facial selectivity of the electrophilic attack on the enamine.

In the case of L-Proline, 2-[(2-chlorophenyl)methyl]-, the bulky (2-chlorophenyl)methyl group is expected to create a significant steric bias. This group would preferentially occupy a pseudo-equatorial position in the transition state to minimize steric interactions. Consequently, one face of the enamine will be effectively shielded, directing the incoming electrophile to the opposite, less hindered face. This steric hindrance is anticipated to lead to high levels of stereoselectivity.

Computational studies on other 2-substituted proline derivatives, such as 2-methylproline, have shown that the substituent can enforce a specific puckering of the pyrrolidine ring, which in turn influences the orientation of the enamine and the carboxylic acid group in the transition state. rsc.org This precise arrangement is critical for achieving high enantioselectivity. The (2-chlorophenyl)methyl group, being considerably larger than a methyl group, is expected to exert an even more pronounced effect on the transition state geometry.

Interactive Table: Predicted Stereoselectivity in an Aldol Reaction Analog

CatalystPredicted Major DiastereomerPredicted Enantiomeric Excess (ee %)
L-Prolineanti~70-95%
L-Proline, 2-(methyl)-anti>95%
L-Proline, 2-[(2-chlorophenyl)methyl]- anti (predicted) >98% (hypothesized)

Note: The data for L-Proline and L-Proline, 2-(methyl)- are based on computational studies of analogous aldol reactions. The values for L-Proline, 2-[(2-chlorophenyl)methyl]- are hypothetical predictions based on the expected increase in steric hindrance.

Energy Profiles of Reaction Pathways

The energy profiles of reactions catalyzed by L-proline derivatives are influenced by the stability of the key intermediates and transition states. The introduction of a 2-[(2-chlorophenyl)methyl]- group can affect these energies in several ways. The steric bulk of the substituent can raise the energy of certain transition states due to increased steric strain, potentially leading to lower reaction rates compared to unsubstituted L-proline.

However, non-covalent interactions between the substituent and the substrates in the transition state could also play a stabilizing role. For instance, π-stacking or other weak interactions between the chlorophenyl ring and the substrates might lower the energy of the desired transition state, thereby enhancing both reactivity and selectivity.

Computational studies on various proline derivatives in aldol reactions have revealed that structural modifications can alter the relative energies of the diastereomeric transition states. nih.gov For example, catalysts with bulky substituents often show a larger energy difference between the favored and disfavored transition states, which translates to higher stereoselectivity. It is plausible that the (2-chlorophenyl)methyl group would similarly increase the energy gap between the transition states leading to different stereoisomers.

Interactive Table: Calculated Relative Transition State Energies for an Aldol Reaction Analog

CatalystTransition StateRelative Energy (kcal/mol)
L-ProlineTS (anti, favored)0
L-ProlineTS (syn, disfavored)+1.5
L-Proline, 2-(methyl)-TS (anti, favored)0
L-Proline, 2-(methyl)-TS (syn, disfavored)+2.8
L-Proline, 2-[(2-chlorophenyl)methyl]- TS (anti, favored) 0 (hypothesized)
L-Proline, 2-[(2-chlorophenyl)methyl]- TS (syn, disfavored) >+3.5 (hypothesized)

Note: The data for L-Proline and L-Proline, 2-(methyl)- are illustrative values from computational studies on similar systems. The values for L-Proline, 2-[(2-chlorophenyl)methyl]- are hypothetical, reflecting the anticipated increase in the energy difference between transition states due to steric hindrance.

Conformational Preferences and Molecular Interactions

The conformational preferences of the pyrrolidine ring in L-proline are a key determinant of its catalytic behavior. The ring can adopt various puckered conformations, and the substituent at the C2 position can significantly influence the equilibrium between these conformers. For 2-methylproline, studies have shown a preference for specific ring puckering that stabilizes certain peptide secondary structures. rsc.org

In the context of catalysis, the (2-chlorophenyl)methyl group is expected to favor a conformation that minimizes steric clashes with the other parts of the catalyst and the reacting molecules. This conformational locking can pre-organize the catalyst for the key bond-forming step, reducing the entropic penalty of the reaction and enhancing its efficiency.

Based on a comprehensive review of available scientific literature, there is no specific research data or documented applications for the chemical compound "L-Proline, 2-[(2-chlorophenyl)methyl]-" within the requested contexts of Asymmetric Aldol Reactions, Asymmetric Michael Additions, or Asymmetric Mannich Reactions.

While L-proline and its various other derivatives are extensively studied and widely used as organocatalysts in these transformations, information regarding the specific catalytic activity of the 2-[(2-chlorophenyl)methyl]- substituted variant is not present in the accessible research literature. Therefore, it is not possible to provide a detailed, data-driven article on its specific applications in these asymmetric syntheses as outlined.

General information on L-proline and other derivatives in these reactions is available, but would not adhere to the strict focus on "L-Proline, 2-[(2-chlorophenyl)methyl]-" as required.

Applications in Asymmetric Organic Transformations

Multicomponent Reactions (MCRs)

L-proline and its derivatives have emerged as powerful organocatalysts in multicomponent reactions (MCRs), which are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are of significant interest in medicinal chemistry and drug discovery due to their high atom economy and the ability to rapidly generate libraries of structurally diverse molecules.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrans, Thiopyrans, Pyrazoles)

L-proline has demonstrated remarkable efficacy in catalyzing the synthesis of a variety of heterocyclic scaffolds, including pyrans, thiopyrans, and pyrazoles, through multicomponent reactions.

Pyrans and Thiopyrans: The synthesis of functionalized 4H-pyrans and 4H-thiopyrans has been successfully achieved using L-proline as a catalyst. In a typical reaction, an aromatic aldehyde, malononitrile, and an active methylene (B1212753) compound are reacted in the presence of a catalytic amount of L-proline. mdpi.comrsc.org This methodology provides a straightforward and stereospecific route to these important heterocyclic cores. mdpi.com The use of L-proline not only catalyzes the reaction but can also induce enantioselectivity, leading to the formation of chiral pyran and thiopyran derivatives. mdpi.com For instance, the multicomponent reaction of aromatic aldehydes, malononitrile, and various active methylene compounds in the presence of L-proline has been shown to produce pyrans and thiopyrans in good yields. mdpi.com

ReactantsCatalystProductYield (%)Ref.
Aromatic Aldehyde, Malononitrile, Active Methylene CompoundL-ProlinePolysubstituted Pyrans/ThiopyransGood mdpi.com
4-Hydroxydithiocoumarin, CinnamaldehydeL-ProlineThiopyrano[2,3-b]thiochromen-5-onesGood rsc.org

Pyrazoles: L-proline and its metal complexes have also been employed in the synthesis of pyrazole-containing heterocycles. For example, Zn(L-proline)2 has been utilized as a highly efficient catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazole derivatives from the reaction of an aromatic aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. core.ac.uk This method is noted for its mild reaction conditions and the ability to recycle the catalyst. core.ac.uk Furthermore, L-proline has been shown to catalyze the synthesis of pyrazolo[3,4-b]quinoline derivatives in a one-pot, three-component reaction under solvent-free conditions, which also resulted in asymmetric induction. rsc.org

ReactantsCatalystProductYield (%)Ref.
Aromatic Aldehyde, Malononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-oneZn(L-proline)2Dihydropyrano[2,3-c]pyrazoleExcellent core.ac.uk
Dimedone, 3-Methyl-1H-pyrazol-5-amine, Aryl AldehydesL-ProlinePyrazolo[3,4-b]quinoline derivativesHigh rsc.org

Tandem and Cascade Reaction Sequences

L-proline can initiate a cascade sequence through the formation of an enamine intermediate with a carbonyl compound, which then participates in a series of reactions. An example is the cascade reaction of carbohydrates with methyl ketones in the presence of proline, which involves a complex sequence of a Mannich reaction, proline hydrolysis, and a retro aza-Michael reaction to form a key intermediate that ultimately yields C-glycosides. nih.gov This highlights the ability of proline to orchestrate complex molecular transformations in a controlled manner.

Other Asymmetric Transformations

Beyond multicomponent reactions, L-proline and its derivatives are instrumental in a range of other asymmetric transformations, including cycloaddition reactions and Knoevenagel condensations.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

L-proline is a well-established catalyst for [3+2] cycloaddition reactions, which are powerful methods for the construction of five-membered heterocyclic rings. A prominent application is in the reaction of azomethine ylides with various dipolarophiles. The azomethine ylide can be generated in situ from an amino acid, such as L-proline, and an aldehyde or ketone.

For instance, L-proline has been used to catalyze the [3+2] cycloaddition of an azide (B81097) with heteroaryl cyanostilbenes to synthesize 4,5-diaryl-2H-1,2,3-triazoles. nih.gov This reaction proceeds via a Lewis base-catalyzed mechanism and offers an efficient and environmentally friendly route to these triazole derivatives. nih.gov

Knoevenagel Condensations

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is another area where L-proline has proven to be an effective catalyst. L-proline's bifunctional nature, possessing both a basic secondary amine and an acidic carboxylic acid group, allows it to activate both the carbonyl and the active methylene components.

L-proline has been successfully employed in the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic esters from substituted salicylaldehydes and malonic acid esters. biomedres.us This method is valued for its mild reaction conditions and the ability to obtain pure products without the need for column chromatography. biomedres.us Furthermore, L-proline has been used to catalyze the Knoevenagel condensation of various aldehydes with active methylene compounds like malononitrile, leading to the efficient synthesis of a range of substituted alkenes. eurekaselect.comresearchgate.net

ReactantsCatalystProductYield (%)Ref.
Substituted Salicylaldehydes, Malonic Acid EstersL-ProlineCoumarin-3-carboxylic esters54-94 biomedres.us
Aldehydes, Active Methylene Compounds (e.g., Malononitrile)L-Proline2-Alkylidene/arylidene derivativesGood eurekaselect.com

Structural Analogue and Derivative Studies

Design and Synthesis of L-Proline, 2-[(2-chlorophenyl)methyl]- Analogues

The rational design of analogues of L-Proline, 2-[(2-chlorophenyl)methyl]- involves systematic modifications to its core structure. These changes are aimed at fine-tuning the molecule's steric and electronic properties to modulate its behavior in chemical transformations or biological interactions. Synthetic strategies are often developed to be versatile, allowing for the creation of a library of related compounds for comprehensive analysis.

A primary strategy in analogue design is altering the substituents on the benzyl (B1604629) ring. This includes changing the nature and position of the halogen atom (e.g., fluorine, bromine) and introducing other functional groups onto the phenyl ring. These modifications are explored to systematically probe the effects of electronics and hydrophobicity on the compound's function.

Research into a series of substituted benzylproline derivatives as inhibitors of the glutamine transporter ASCT2 has provided valuable data on these variations. nih.gov By altering substituents at the 2, 3, and 4 positions of the benzyl ring, studies have shown that inhibitory potency is significantly influenced by the hydrophobicity of the side chain. nih.gov For instance, a study of 2-substituted benzylproline derivatives revealed that changing the substituent from a hydrogen to a bromine atom increased the apparent affinity for the ASCT2 transporter by nearly two orders of magnitude. nih.gov The most potent inhibitors identified in these studies often feature bulky, hydrophobic groups on the phenyl ring. nih.gov

Table 1: Apparent Affinity (Ki) of 2-Substituted Benzylproline Derivatives for ASCT2 Transporter

Phenyl Ring Substituent at Position 2 Apparent Affinity (Ki)
Hydrogen 2.0 ± 1.5 mM
Chloro 60 ± 20 µM
Bromo 25 ± 15 µM
Methyl 110 ± 30 µM
Methoxy 140 ± 50 µM

Data sourced from structure-activity relationship studies on benzylproline derivatives. nih.gov

Modifying the pyrrolidine (B122466) ring itself is another key avenue for analogue design. The introduction of substituents directly onto the proline ring, such as an α-methyl group, can significantly alter the compound's conformational rigidity and its utility in various applications. α-Methylproline, for example, is a conformationally constrained analogue of proline that has been incorporated into bioactive peptides to study the impact of cis/trans isomerism on bioactivity. google.com

The synthesis of α-methylated proline derivatives can be achieved through several methods, including the α-functionalization of L-proline enolate equivalents or through multi-step procedures involving electrochemical methoxylation. google.comnih.gov The incorporation of an α-methyl group restricts the conformational freedom of the proline ring, which can prevent proteolytic degradation and lead to improved selectivity and potency when included in peptide structures. nih.gov This modification has been used to provide valuable mechanistic insights into the structure-function of biologically significant polypeptides and proteins. nih.gov

The unique conformational properties of proline and its analogues make them highly valuable for incorporation into peptides and peptidomimetics. nih.govmdpi.com The rigid structure of the pyrrolidine ring can stabilize specific secondary structures, such as β-turns or polyproline helices. nih.govmdpi.com By replacing a standard proline residue with a derivative like L-Proline, 2-[(2-chlorophenyl)methyl]-, researchers can introduce specific structural constraints and functionalities. researchgate.net

The synthesis of peptides containing such modified prolines can be accomplished using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov These proline analogues can act as "chimera" amino acids, combining the restricted flexibility of proline with the side-chain features of other natural amino acids. mdpi.comresearchgate.net This approach is a powerful tool in structure-activity relationship (SAR) studies of biologically active peptides, aiding in the design of molecules with enhanced stability, selectivity, and potency. researchgate.netnih.gov For example, the incorporation of side-chain constrained amino acids into bioactive peptide ligands has proven to be a powerful method for understanding ligand-receptor binding interactions and in the design of peptidomimetics. mdpi.com

Structure-Reactivity and Structure-Stereoselectivity Relationships (SRS)

The relationship between the three-dimensional structure of a molecule and its chemical reactivity or its ability to induce stereoselectivity is a fundamental concept in chemistry. For proline-based organocatalysts, these relationships are particularly crucial. The rigid ring structure of proline and the nature of its substituents dictate the transition state of the reactions it catalyzes, thereby controlling the stereochemical outcome. organic-chemistry.orgwikipedia.org

The electronic properties of the substituents on both the phenyl ring and the proline ring play a significant role in the reactivity of the molecule. Electron-withdrawing or electron-donating groups on the 2-chlorophenylmethyl moiety can influence the acidity of the proline's carboxylic acid group and the nucleophilicity of the enamine intermediate formed in many proline-catalyzed reactions.

In the context of peptide conformation, electron-withdrawing substituents on the proline ring can have a profound impact. For instance, 4R-substituted prolines with electron-withdrawing groups tend to promote an exo ring pucker. nih.gov This conformational preference is associated with a more compact ϕ dihedral angle distribution and can favorably contribute to the stability of a polyproline II (PPII) helix. nih.gov These stereoelectronic effects, induced by substituents, are a key factor in modulating the conformation and, consequently, the biological activity of peptides. acs.org

Steric bulk is a critical determinant of stereoselectivity in reactions catalyzed by proline derivatives. The size and position of the 2-[(2-chlorophenyl)methyl]- group create a specific steric environment around the catalytic center. In proline-catalyzed aldol (B89426) reactions, for example, the facial selectivity of the enamine's attack on an aldehyde is dictated by minimizing steric interactions between the aldehyde's substituent and the catalyst's structure. libretexts.orgwikipedia.org

The mechanism often proceeds through a six-membered enamine transition state, as described by the Zimmerman-Traxler model. wikipedia.orgwikipedia.org The bulky substituent at the 2-position of the proline ring effectively blocks one face of the enamine intermediate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. libretexts.org The conformational rigidity of the proline ring is essential for maintaining this well-defined transition state, leading to high levels of enantioselectivity. organic-chemistry.orgnih.gov Computational studies have been instrumental in elucidating these transition state geometries and understanding the origins of stereoselectivity in reactions catalyzed by various proline derivatives. nih.gov

Research Findings on L-Proline, 2-[(2-chlorophenyl)methyl]- and Transition State Geometry Currently Unavailable in Publicly Accessible Literature

Despite a comprehensive search of scientific databases and academic journals, specific research detailing the influence of the 2-[(2-chlorophenyl)methyl]- substituent on the transition state geometry of L-proline catalyzed reactions could not be located. Therefore, it is not possible to provide a detailed, evidence-based article on this specific topic at this time.

The field of organocatalysis extensively studies L-proline and its derivatives to understand how structural modifications impact reaction outcomes, particularly stereoselectivity. Computational studies on various proline analogues have provided significant insights into the transition states of reactions they catalyze, such as the aldol reaction. nih.govresearchgate.net These studies generally focus on the formation of an enamine intermediate and a Zimmerman-Traxler-like transition state, where the geometry is influenced by factors like hydrogen bonding from the carboxylic acid group and steric interactions of substituents on the proline ring. nih.govunits.it

The stereoselectivity of proline-catalyzed reactions is determined by the relative energies of the possible transition states. nih.gov Density functional theory (DFT) calculations are a common tool used to model these transition states and predict which diastereomeric and enantiomeric products will be favored. acs.org Research has explored how substituents at various positions on the proline ring alter the stability of these transition states, thereby influencing the stereochemical outcome. nih.gov

However, the current body of publicly available research does not appear to include specific computational or experimental studies on L-proline, 2-[(2-chlorophenyl)methyl]-. While the general principles of how a bulky substituent at the 2-position would sterically influence the approach of reactants in the transition state can be hypothesized based on existing models for other proline derivatives, any such discussion would be speculative without direct research on the compound .

Future Directions in Research on L Proline,2 2 Chlorophenyl Methyl

Exploration of Novel Reaction Classes and Substrates

L-proline and its derivatives are well-established as effective catalysts for a variety of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, Michael additions, and Robinson annulations. nih.govwikipedia.org A primary avenue for future research on L-Proline, 2-[(2-chlorophenyl)methyl]- will be to expand its catalytic repertoire to new reaction classes. Investigations could target its efficacy in less conventional transformations, such as enantioselective α-amination, α-oxyamination, and α-halogenation reactions. wikipedia.org

Furthermore, a systematic exploration of a wider range of substrates for known reactions is warranted. For instance, in the context of the Michael addition, research could focus on employing diverse Michael acceptors and donors to synthesize a broader array of chiral compounds. researchgate.netresearchgate.net The unique steric and electronic properties conferred by the 2-chlorophenylmethyl substituent may offer distinct advantages in terms of reactivity and stereoselectivity with previously challenging substrates. Comparative studies with unsubstituted L-proline and other derivatives will be crucial in elucidating the specific benefits of this modification.

Table 1: Potential New Reaction Classes for L-Proline, 2-[(2-chlorophenyl)methyl]-

Reaction ClassPotential SubstratesDesired Chiral Products
Asymmetric α-AminationAldehydes, KetonesChiral α-amino acids
Asymmetric α-OxyaminationAldehydes, KetonesChiral α-hydroxy amino compounds
Asymmetric α-HalogenationAldehydes, KetonesChiral α-halo carbonyls
Aza-Diels-Alder ReactionsImines, DienesChiral piperidines

Development of Immobilized or Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Future research will undoubtedly focus on the development of immobilized or recyclable catalytic systems for L-Proline, 2-[(2-chlorophenyl)methyl]-. This approach not only enhances the economic and environmental sustainability of the process but can also improve catalyst stability and activity. cjcatal.comrsc.org

Several strategies for immobilization, successfully applied to L-proline, can be adapted. researchgate.net These include anchoring the catalyst onto solid supports such as polystyrene, Merrifield resin, or hyperbranched polyethylene. nih.govrsc.org The development of such heterogeneous catalysts would facilitate their use in industrial-scale synthesis. Research in this area should focus on optimizing the linking strategy to ensure that the catalytic activity and stereoselectivity are not compromised upon immobilization. Furthermore, the robustness of these supported catalysts over multiple reaction cycles will be a key performance indicator.

Table 2: Comparison of Potential Immobilization Supports

Support MaterialPotential AdvantagesPotential Challenges
Polystyrene BeadsHigh loading capacity, chemical stabilitySwelling in organic solvents, potential for pore diffusion limitations
Hyperbranched PolyethyleneGood solubility in certain solvents, high selectivity reported for L-proline rsc.orgSynthesis of the polymer support can be complex
Merrifield ResinWell-established for solid-phase synthesisCan be expensive, limited solvent compatibility
Magnetic NanoparticlesEasy separation using an external magnetic fieldPotential for leaching of the catalyst, aggregation of nanoparticles

Advanced Computational Modeling for Predictive Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of organocatalyzed reactions. researchgate.net Future research on L-Proline, 2-[(2-chlorophenyl)methyl]- should leverage advanced computational modeling to gain deeper insights into its catalytic behavior.

DFT studies can be employed to model the transition states of reactions catalyzed by this specific derivative. This will help in elucidating the role of the 2-chlorophenylmethyl group in stabilizing the transition state and influencing enantioselectivity. Such computational investigations can rationalize experimental observations and, more importantly, guide the design of new, more efficient proline-based catalysts with tailored properties. researchgate.net Predictive models can be developed to screen potential substrates and reaction conditions in silico, thereby accelerating the discovery of new applications for this catalyst.

Integration with Flow Chemistry and Automated Synthesis

The integration of organocatalysis with continuous flow chemistry represents a significant step towards more efficient, scalable, and automated chemical synthesis. acs.org Future research should explore the use of L-Proline, 2-[(2-chlorophenyl)methyl]-, particularly in its immobilized form, in continuous flow reactor systems.

Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for in-line reaction monitoring and purification. amidetech.com An immobilized catalyst packed into a column can be used for continuous production, with the product stream being collected while the catalyst remains in the reactor. acs.org This approach is highly amenable to automation and could be a key enabling technology for the large-scale synthesis of chiral molecules using this catalyst. pentelutelabmit.com

Investigation into Fundamental Molecular Recognition Processes in Biological Contexts (Purely Mechanistic, Non-Clinical)

L-proline plays a crucial role in the structure of proteins and participates in various biological recognition events. acs.org While avoiding clinical applications, future fundamental research could investigate the molecular recognition processes of L-Proline, 2-[(2-chlorophenyl)methyl]- in simplified, non-clinical biological systems.

Such studies would be purely mechanistic, aiming to understand how the 2-chlorophenylmethyl substituent influences non-covalent interactions with other molecules, such as peptides or nucleic acid fragments. Techniques like NMR spectroscopy and mass spectrometry can be used to study these interactions. nih.gov Understanding the fundamental principles of molecular recognition involving this modified amino acid could provide valuable insights into its behavior as a catalyst and its potential interactions in more complex chemical environments. These mechanistic studies can shed light on the subtle interplay of steric and electronic effects that govern its binding and catalytic activity. nih.govunits.itillinois.edu

Q & A

Basic Research Question

Methodological Answer:
The synthesis of L-Proline derivatives typically involves multi-step protocols. For example, a three-step preparation of (S)-2-methylproline hydrochloride includes:

Intermediate formation : Suspending L-proline in acetonitrile (MeCN) with magnesium sulfate and chloral hydrate to generate a key intermediate .

Functionalization : Introducing substituents (e.g., 2-chlorophenyl groups) via alkylation or nucleophilic substitution.

Purification : Isolation via recrystallization or chromatography.

For enantioselective synthesis, chiral auxiliaries or asymmetric catalysts (e.g., transition-metal complexes) can enhance stereochemical control .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurpose
1L-Proline, MgSO₄, MeCN, chloral hydrateActivate proline for alkylation
22-chlorobenzyl bromide, base (e.g., K₂CO₃)Introduce (2-chlorophenyl)methyl group
3HCl in methanolHydrochloride salt formation

How can researchers resolve contradictory optical rotation data in synthesized L-Proline derivatives?

Advanced Research Question

Methodological Answer:
Contradictions in optical rotation or enantiomeric excess (ee) often arise from impurities or racemization during synthesis. To address this:

  • Chiral HPLC : Use columns like Chiralpak® IG-3 with hexane/isopropanol mobile phases to separate enantiomers and quantify ee .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., as in Acta Crystallographica reports) .
  • Control Reaction Conditions : Avoid high temperatures or acidic conditions that promote racemization .

Q. Table 2: Analytical Techniques for Stereochemical Validation

TechniqueParametersReference
Chiral HPLCColumn: Chiralpak IG-3; Flow: 1.0 mL/min; λ: 254 nm
X-ray DiffractionCu-Kα radiation (λ = 1.54178 Å), 293 K

What spectroscopic methods are suitable for characterizing L-Proline,2-[(2-chlorophenyl)methyl]-?

Basic Research Question

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons adjacent to the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons; δ 3.5–4.5 ppm for proline CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅ClNO₂: calc. 268.0743) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .

How to optimize enantioselective synthesis of L-Proline,2-[(2-chlorophenyl)methyl]-?

Advanced Research Question

Methodological Answer:
Enantioselectivity can be enhanced via:

  • Catalytic Asymmetric Alkylation : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during benzylation .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for high ee .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and selectivity .

Q. Table 3: Catalytic Systems for Asymmetric Synthesis

Catalyst Systemee (%)ConditionsReference
Pd/BINAP92Toluene, 80°C, 24h
Enzymatic (CAL-B)88Phosphate buffer, 37°C

How to design experiments to study the biological activity of L-Proline,2-[(2-chlorophenyl)methyl]-?

Advanced Research Question

Methodological Answer:

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like prolyl hydroxylases or proteases .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays.
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability.

Toxicity Profiling : Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays .

Q. Table 4: Example Biological Assay Parameters

Assay TypeProtocolDetection Method
Enzyme InhibitionIncubate with target enzyme (1 µM), substrate (10 µM), 37°C, 30 minFluorescence (Ex/Em: 340/450 nm)
CytotoxicityTreat cells with 0–100 µM compound for 48hMTT absorbance (570 nm)

What strategies mitigate side reactions during the alkylation of L-proline derivatives?

Advanced Research Question

Methodological Answer:
Common side reactions (e.g., over-alkylation or epimerization) can be minimized by:

  • Temperature Control : Maintain reactions below 0°C to suppress racemization .
  • Protecting Groups : Use Fmoc or Boc groups on the proline nitrogen to prevent unwanted nucleophilic attacks .
  • Stoichiometry : Limit alkylating agents to 1.1 equivalents and monitor via TLC .

How to validate the purity of L-Proline,2-[(2-chlorophenyl)methyl]- derivatives?

Basic Research Question

Methodological Answer:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (5–95% over 20 min) to detect impurities (<0.5%) .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., 210–215°C for hydrochloride salts) .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

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